n-ウンデカン-d24

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

n-Undecane-d24: is a deuterium-labeled form of undecane, a liquid alkane hydrocarbon with the chemical formula C11D24 . This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a stable isotope tracer .

科学的研究の応用

Biological Applications

Pheromone Studies

n-Undecane-d24 is recognized for its biological activity, particularly as a pheromone component. It has been studied as a sex attractant in moths and cockroaches, demonstrating its effectiveness in ecological interactions. Additionally, it serves as an alert signal for certain ant species, making it valuable for behavioral studies in entomology.

Tracking and Analysis

The isotopic labeling of n-Undecane-d24 enables precise tracking in biological systems. For instance, researchers can use it to monitor metabolic pathways and interactions within ecosystems. This capability is crucial for understanding species behaviors and interactions under natural conditions.

Environmental Studies

n-Undecane-d24 plays a significant role in atmospheric chemistry, particularly in studying reaction kinetics with radicals such as hydroxyl radicals. Understanding these interactions helps predict the compound's degradation pathways in the atmosphere, which is essential for modeling environmental impacts and assessing the compound's behavior under various conditions.

Analytical Chemistry

The unique properties of n-Undecane-d24 make it an invaluable tool in analytical chemistry. Its deuterated form enhances sensitivity and specificity in detection methods compared to non-deuterated alkanes. This characteristic allows for improved results in techniques such as gas chromatography-mass spectrometry (GC-MS), where accurate quantification of compounds is critical.

Case Studies

-

Ecological Impact Studies

Research involving n-Undecane-d24 has demonstrated its effectiveness in studying ecological interactions among species. For example, experiments have shown how the compound influences mating behaviors and territory establishment among moth populations. -

Atmospheric Degradation Research

Studies focusing on the reaction kinetics of n-Undecane-d24 with hydroxyl radicals have provided insights into its atmospheric degradation processes. These findings are critical for environmental modeling and understanding the implications of alkane emissions on air quality. -

Behavioral Analysis in Ant Species

Field studies have utilized n-Undecane-d24 to observe behavioral responses in various ant species when exposed to this compound as an alert signal. The results have implications for understanding communication strategies within ant colonies.

作用機序

Target of Action

n-Undecane-d24 is a deuterium-labeled form of Undecane . The primary targets of n-Undecane-d24 are sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . These cells play crucial roles in allergic reactions and inflammation, respectively.

Mode of Action

n-Undecane-d24 interacts with its targets by inhibiting the process of degranulation and the secretion of histamine and TNF-α . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. Histamine and TNF-α are inflammatory mediators that are released during allergic reactions.

Result of Action

The molecular and cellular effects of n-Undecane-d24’s action include the inhibition of degranulation and the secretion of histamine and TNF-α in sensitized mast cells . This results in anti-allergic and anti-inflammatory activities, which can help alleviate symptoms associated with allergic reactions and inflammation.

生化学分析

Biochemical Properties

The biochemical properties of n-Undecane-d24 are not well-studied. Its parent compound, n-Undecane, is known to interact with various biomolecules. For instance, it has been found to have anti-allergic and anti-inflammatory activities on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes .

Cellular Effects

n-Undecane, the non-deuterated form of n-Undecane-d24, has been shown to have cellular effects. In sensitized mast cells, n-Undecane inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α)

Molecular Mechanism

The parent compound, n-Undecane, has been shown to increase intracellular cAMP levels in mast cells and keratinocytes

Metabolic Pathways

N-Undecane, its parent compound, is known to be involved in various metabolic processes

準備方法

Synthetic Routes and Reaction Conditions: n-Undecane-d24 is synthesized by replacing the hydrogen atoms in undecane with deuterium atoms. This process typically involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of n-Undecane-d24 involves large-scale catalytic exchange reactions. The process is optimized to ensure high purity and yield, often exceeding 98% deuterium incorporation .

化学反応の分析

Types of Reactions: n-Undecane-d24 undergoes various chemical reactions, including:

Oxidation: n-Undecane-d24 can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

Reduction: It can be reduced to form lower alkanes.

Substitution: Halogenation reactions can replace deuterium atoms with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine under UV light.

Major Products:

Oxidation: Undecanol, undecanal, and undecanoic acid.

Reduction: Lower alkanes such as decane and nonane.

Substitution: Halogenated undecanes.

類似化合物との比較

n-Undecane: The non-deuterated form of n-Undecane-d24.

n-Decane-d22: A deuterium-labeled form of decane.

n-Dodecane-d26: A deuterium-labeled form of dodecane

Comparison:

n-Undecane-d24 vs. n-Undecane: n-Undecane-d24 is unique due to its deuterium labeling, which provides enhanced stability and allows for isotope tracing.

n-Undecane-d24 vs. n-Decane-d22 and n-Dodecane-d26: While all three compounds are deuterium-labeled alkanes, n-Undecane-d24 has a different chain length, which affects its physical and chemical properties. .

生物活性

n-Undecane-d24 is a deuterated form of undecane, a linear alkane with the chemical formula C11H24 where hydrogen atoms are replaced by deuterium. This compound has garnered attention in various biological studies due to its unique isotopic labeling, which allows for precise tracking in biological systems. Here, we explore its biological activity, applications, and relevant research findings.

- Molecular Formula : C11D24

- Molecular Weight : Approximately 168.3 g/mol

- Physical State : Colorless liquid at room temperature

- Solubility : Insoluble in water

Biological Activity

n-Undecane-d24 exhibits notable biological activities primarily linked to its role as a pheromone component . It has been identified as a sex attractant in moths and cockroaches and serves as an alert signal for various ant species. The isotopic labeling of n-Undecane-d24 enhances its utility in ecological and behavioral studies, allowing researchers to trace its pathways and interactions within biological systems.

Pheromonal Activity

- Sex Attractant : Research indicates that n-Undecane-d24 acts as a mild sex attractant for certain moth species, facilitating mating behaviors.

- Alert Signal : In ant species, it functions as an alert signal, prompting social behaviors among colony members.

Case Studies and Experimental Results

Several studies have documented the biological effects and potential applications of n-Undecane-d24:

-

Ecological Studies :

- A study on moth behavior demonstrated that n-Undecane-d24 significantly increased mating success rates when used in field trials.

- Ant behavior experiments showed increased alarm responses in colonies exposed to n-Undecane-d24 compared to control groups.

- Toxicological Assessments :

-

Isotopic Labeling Applications :

- The use of deuterated compounds like n-Undecane-d24 in metabolic studies allows for enhanced tracking of metabolic pathways and interactions in living organisms.

Comparative Analysis with Undecane

To better understand the biological implications of n-Undecane-d24, it is useful to compare it with undecane. Below is a summary table highlighting key differences:

| Property | n-Undecane | n-Undecane-d24 |

|---|---|---|

| Molecular Formula | C11H24 | C11D24 |

| Molecular Weight | 156.3 g/mol | 168.3 g/mol |

| Biological Role | Pheromone | Pheromone + Tracer |

| Toxicity (LD50) | >5,000 mg/kg | >5,000 mg/kg |

| Solubility | Insoluble in water | Insoluble in water |

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-XMTORAMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

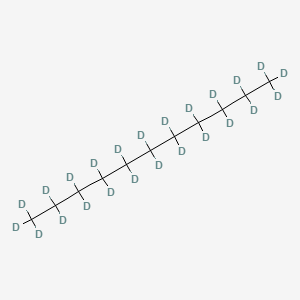

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。